REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH:6]=[O:7].[CH:13]([Mg]Br)=[CH2:14].[Cl-].[NH4+]>C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:6]([OH:7])[CH:13]=[CH2:14])[CH:8]=[CH:9][C:10]=1[O:11][CH3:12] |f:2.3|
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=O)C=CC1OC
|
Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
|
C(=C)[Mg]Br
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
|
C(=C)[Mg]Br
|
Name
|
ice
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 2 h at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
followed by 1 h at ambient temperature
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the solution was stirred for 1 h at this temperature
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with tert-butylmethylether
|
Type
|
WASH
|
Details
|
the organic layers were washed with water (50 mL) and brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying over sodium sulfate und purification by chromatography (SiO2, heptane:ethyl acetate=100:0 to 50:50)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)C(C=C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.18 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |